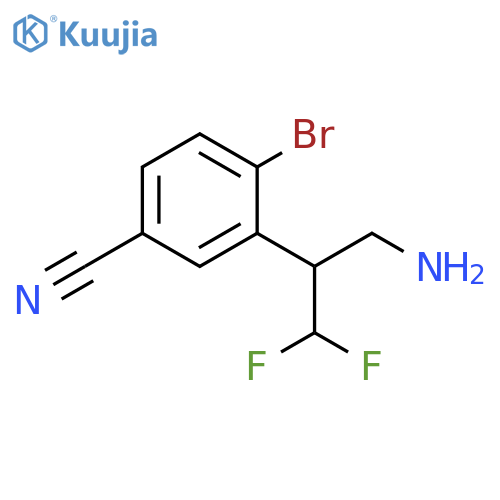Cas no 2229582-58-3 (3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile)

2229582-58-3 structure
商品名:3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile
- 2229582-58-3
- EN300-1970449
-
- インチ: 1S/C10H9BrF2N2/c11-9-2-1-6(4-14)3-7(9)8(5-15)10(12)13/h1-3,8,10H,5,15H2
- InChIKey: STKDPUFGDUFYIV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C#N)C=C1C(C(F)F)CN
計算された属性
- せいみつぶんしりょう: 273.99172g/mol
- どういたいしつりょう: 273.99172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.8Ų
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970449-2.5g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 2.5g |
$2660.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-1g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-1.0g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1970449-10g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 10g |
$5837.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-0.1g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 0.1g |
$1195.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-0.25g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 0.25g |
$1249.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-0.05g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 0.05g |
$1140.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-0.5g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 0.5g |
$1302.0 | 2023-09-16 | ||
| Enamine | EN300-1970449-5.0g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1970449-10.0g |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |
2229582-58-3 | 10g |
$5837.0 | 2023-06-01 |
3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
2229582-58-3 (3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
